3,3-Dimethyl-2,3-dihydrobenzofuran-6-carboxylic acid
Overview
Description
“3,3-Dimethyl-2,3-dihydrobenzofuran-6-carboxylic acid” is a chemical compound with the molecular formula C11H12O3 . It belongs to the benzofuran family of compounds. Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications .
Synthesis Analysis
Benzofuran compounds can be synthesized using various strategies. One of the most common methods involves the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Other strategies include the dehydrative cyclization of o-hydroxybenzyl ketones or R- (phenoxy)alkyl ketones and the cyclization of aryl acetylenes using transition-metal catalysis .Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzofuran ring substituted with a carboxylic acid group at the 6-position and two methyl groups at the 3-position . The InChI string for this compound isInChI=1S/C11H12O3/c1-11(2)6-14-9-5-7(10(12)13)3-4-8(9)11/h3-5H,6H2,1-2H3,(H,12,13)
.
Scientific Research Applications
Hydrogen-Bonded Aggregation
Research has shown that derivatives of dibenzazepine carboxylic acids, which are structurally similar to 3,3-Dimethyl-2,3-dihydrobenzofuran-6-carboxylic acid, exhibit hydrogen-bonded aggregation. This feature is significant in molecular chemistry for creating sheets, chains, or three-dimensional frameworks in various structures (Sanabria et al., 2014).
Crystal Structure Analysis
Studies on compounds like gallic acid, which share a similar benzoic acid structure, provide insights into the planar structure and hydrogen-bonded cyclic dimers that form a three-dimensional network. This information is critical for understanding the crystallographic characteristics of similar compounds (Zhao et al., 2011).
Co-crystal Formation
Investigations into the co-crystal formation of dimethylpyrazole with carboxylic acids, including derivatives of benzoic acid, highlight the significance of donor-acceptor hydrogen bonds in co-crystal formation. This research is relevant to understanding the molecular interactions and co-crystal formation capabilities of similar compounds (Claramunt et al., 2005).
Synthetic Chemistry Applications
Studies on the synthesis of carboxylic esters from carboxylic acids and alcohols using analogs of benzoic acid demonstrate the potential of this compound in synthetic chemistry, particularly in esterification reactions (Shiina et al., 2002).
Molecular Structure Elucidation
Research on similar compounds, such as 6-Hydroxy-2-methylbenzofuran-4-carboxylic acid, has been conducted to determine their molecular structure using techniques like NMR and X-ray diffraction. This approach is crucial for the structural analysis of related compounds (Mori et al., 2020).
Mechanism of Action
Target of Action
3,3-Dimethyl-2,3-dihydrobenzofuran-6-carboxylic acid is a carboxylic acid derivative that belongs to the benzofuran family of compounds. Benzofuran compounds have been found to exhibit a wide range of biological and pharmacological applications . and antiviral activities, suggesting that they may target microbial and viral proteins.
Mode of Action
. This suggests that the compound may interact with its targets through these functional groups, leading to changes in the targets’ functions.
Biochemical Pathways
, it can be inferred that the compound may interfere with the biochemical pathways essential for the survival and replication of microbes and viruses.
Result of Action
, it can be inferred that the compound may lead to the inhibition of microbial and viral growth and replication.
Future Directions
Given the wide range of biological activities exhibited by benzofuran derivatives, there is considerable interest in the discovery of new drugs in the fields of drug invention and development . Future research may focus on optimizing the synthesis of these compounds and exploring their full therapeutic potential .
Properties
IUPAC Name |
3,3-dimethyl-2H-1-benzofuran-6-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-11(2)6-14-9-5-7(10(12)13)3-4-8(9)11/h3-5H,6H2,1-2H3,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFFQHLOQMRIHTJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C1C=CC(=C2)C(=O)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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